

Lincomycin Hydrochloride Monohydrate: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Lincomycin hydrochloride monohydrate*

Cat. No.: *B8070233*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure, weight, and physicochemical properties of **lincomycin hydrochloride monohydrate**. The information is presented to support research and development activities involving this lincosamide antibiotic.

Molecular and Chemical Properties

Lincomycin hydrochloride monohydrate is the hydrated hydrochloride salt of lincomycin, an antibiotic produced by the actinobacterium *Streptomyces lincolnensis*.^[1] It is a white to off-white crystalline powder that is stable under normal air and light conditions.^{[1][2]}

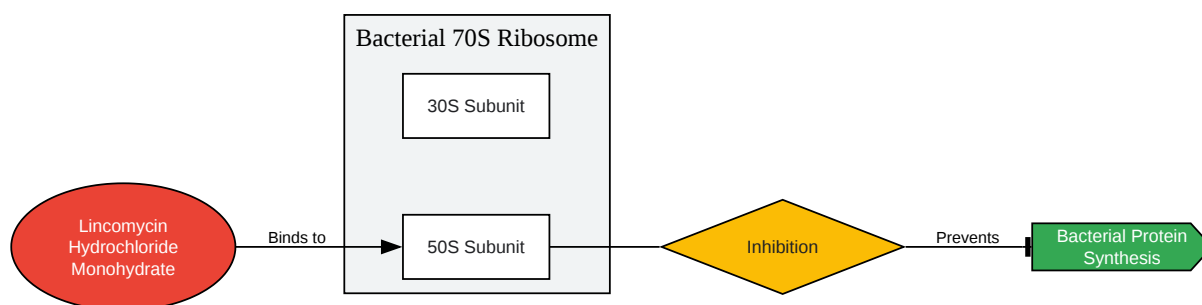
Quantitative Data Summary

The key quantitative attributes of **lincomycin hydrochloride monohydrate** are summarized in the table below for ease of reference and comparison.

Property	Value
Molecular Formula	$C_{18}H_{37}ClN_2O_7S$ [3] or $C_{18}H_{34}N_2O_6S \cdot HCl \cdot H_2O$ [1][4]
Molecular Weight	461.01 g/mol [5][6]
CAS Number	7179-49-9
Appearance	White or practically white, crystalline powder[1][2]
Odor	Odorless or with a faint odor[1]
Solubility	Very soluble in water; slightly soluble in ethanol; very slightly soluble in acetone.[2]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin exerts its bacteriostatic effect by inhibiting the synthesis of bacterial proteins.[1][5] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[1][4] This interaction interferes with the peptidyl transferase reaction and inhibits the translocation of tRNA from the A-site to the P-site, thereby disrupting the elongation of the polypeptide chain.



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Caption: Mechanism of action of **Lincomycin Hydrochloride Monohydrate**.

Experimental Protocols

The following are outlines of standard experimental methodologies for the characterization of **lincomycin hydrochloride monohydrate**.

Determination of Melting Point

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology:

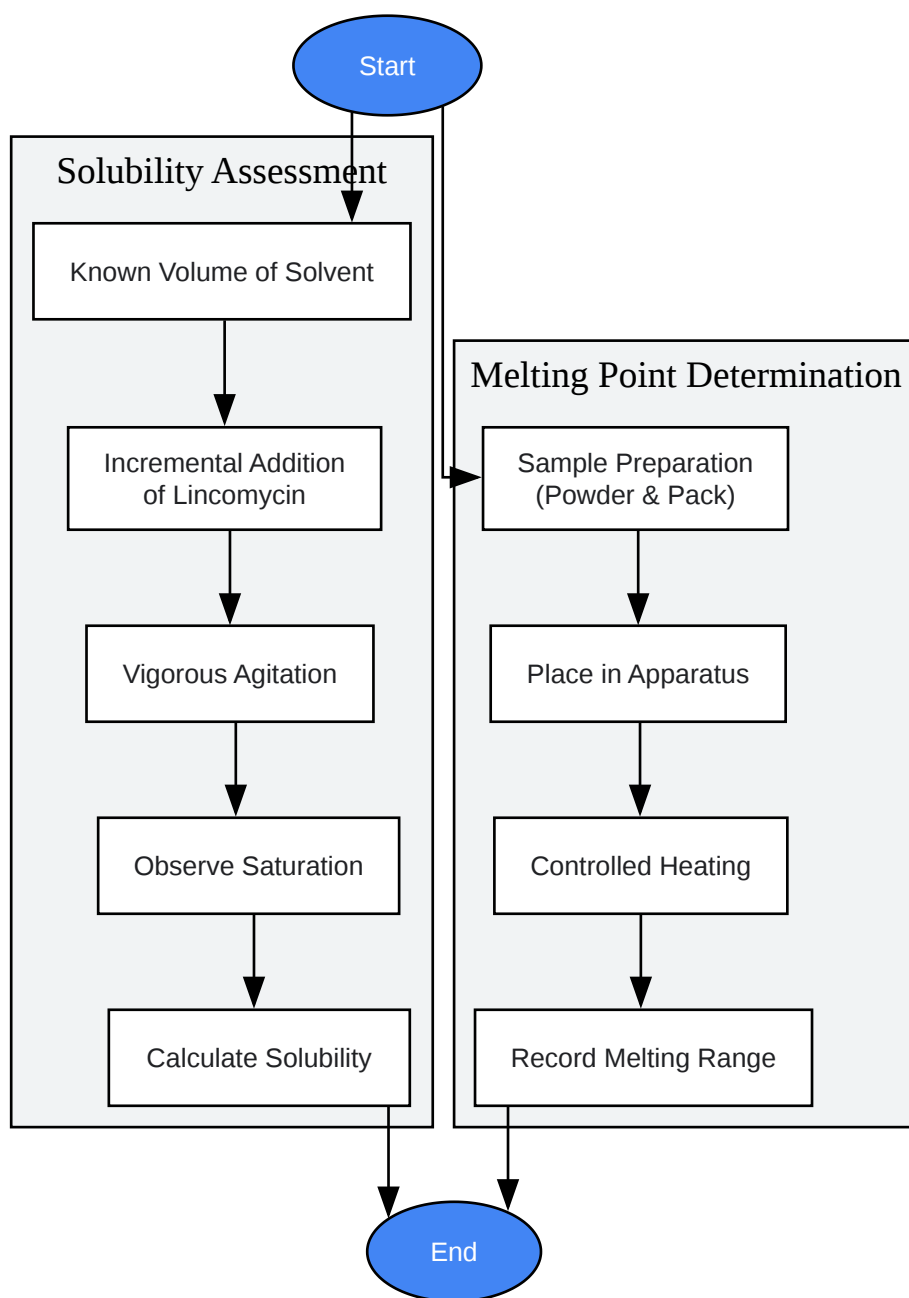
- A small, dry sample of **lincomycin hydrochloride monohydrate** is finely powdered and packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled and slow rate.
- The temperature at which the substance first begins to liquefy and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Assessment

Objective: To determine the solubility of **lincomycin hydrochloride monohydrate** in various solvents.

Methodology:

- A known volume of the desired solvent (e.g., water, ethanol, acetone) is placed in a vial and maintained at a constant temperature.
- Small, accurately weighed increments of **lincomycin hydrochloride monohydrate** are added to the solvent.
- The mixture is agitated vigorously after each addition until the solid is completely dissolved.
- The process is continued until the substance no longer dissolves, and a saturated solution is formed. The amount of dissolved substance per volume of solvent is then calculated.



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Caption: Workflow for Physicochemical Characterization.

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